molecular formula C14H14ClO3P B014004 Dibenzyl chlorophosphonate CAS No. 538-37-4

Dibenzyl chlorophosphonate

Cat. No.: B014004
CAS No.: 538-37-4
M. Wt: 296.68 g/mol
InChI Key: YADJFRGSGWGMNH-UHFFFAOYSA-N
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Description

Dibenzyl chlorophosphonate is an organophosphorus compound with the molecular formula C₁₄H₁₄ClO₃P. It is a chlorophosphoric acid ester, commonly used in organic synthesis for phosphorylation reactions. This compound is known for its reactivity and versatility in various chemical processes.

Mechanism of Action

Target of Action

Dibenzyl chlorophosphonate primarily targets alcohols and amines for phosphorylation . It acts as a phosphorylating agent, facilitating the addition of a phosphate group to these molecules .

Mode of Action

The compound interacts with its targets through a process known as phosphorylation . This involves the transfer of a phosphate group from the this compound to the target molecule . The action of tertiary bases on this compound has been studied, and 2:6-lutidine has been shown to have advantages over pyridine in the phosphorylation of alcohols with this reagent .

Biochemical Pathways

This compound affects the phosphorylation pathways . Phosphorylation is a critical process in biochemistry, involved in activating or deactivating many types of molecules. The compound has been widely employed in laboratories for phosphorylation, leading to the synthesis of physiologically active phosphates and polyphosphates .

Pharmacokinetics

It’s known that the compound can be converted into dibenzyl phosphite , which might influence its bioavailability.

Result of Action

The primary result of the action of this compound is the phosphorylation of target molecules . This can lead to the activation or deactivation of these molecules, influencing various biochemical processes. For instance, it has been utilized in the synthesis of adenosine-5’ pyrophosphate (adenosine diphosphate), a crucial molecule in cellular energy transfer .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For example, it has been shown to phosphorylate under mild conditions at low temperature . The presence of tertiary bases can also affect its action .

Properties

IUPAC Name

[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADJFRGSGWGMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-37-4
Record name Dibenzyl chlorophosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIBENZYL CHLOROPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWP897QDQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of dibenzyl phosphate (3.76 g, 13.5 mmol) in CH2Cl2 (10 mL) was treated with oxalyl chloride (1.17, 13.5 mmol) and DMF (0.5 mL). The mixture was stirred at room temperature for 1 h, the solvent was removed by rotary evaporation and the residue was dried in vacuo for 2 h to afford dibenzyl chlorophosphate as a yellowish solid. The residue was suspended in CH2Cl2 (5 mL), cooled to 0° C., treated with a solution of benzylic alcohol M (1.7 g, 6.7 mmol) in CH2Cl2 (5 mL) then DBU (2.02 mL, 13.5 mmol, added dropwise). The mixture was stirred at room temperature for 1 h30, and the solvent was removed by rotary evaporation. The residue was purified by column chromatography over silica gel using a gradient of 0-10% EtOAc/hexane as eluent.
Quantity
3.76 g
Type
reactant
Reaction Step One
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13.5 mmol
Type
reactant
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Quantity
0.5 mL
Type
reactant
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of sulphuryl chloride (3.48 g) in toluene (25 ml) was added to a stirred solution of dibenzyl phosphite (6.08 ml) in toluene (75 ml) under nitrogen. The mixture was stirred for 75 min. under nitrogen, washed with 8% sodium bicarbonate solution (75 ml) and the organic layer separated and dried over anhydrous sodium sulphate. After filtration the filtrate was evaporated and dried to give dibenzyl chlorophosphate (7.75 g) as a colourless oil. Potassium carbonate (1.81 g) was added to a solution of 5-hydroxy-1,4-naphthalenedione (2.18 g) in acetonitrile (300 ml) with stirring at room temperature. Freshly prepared dibenzyl chlorophosphate (7.75 g, see above) in acetonitrile (50 ml) was added and the mixture stirred for 20 h. Potassium carbonate (907 mg) was then added and a further quantity (907 mg) of potassium carbonate added after another 24 h. The mixture was evaporated to dryness and dried in vacuo to give an oil. The oil was subjected to column chromatography (silica, 500 g, 70-230 mesh) eluting with dichloromethane:acetone (96:4). Fractions (250 ml) were collected and fractions 4-12 combined and the solvent evaporated. After drying in vacuo the title compound (3.18 g) was obtained as an orange solid; δ(CDCl3) 5.28 (OCH2), 7.38 (Ph).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
6.08 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Dibenzyl chlorophosphate was prepared by adding N-chlorosuccinimide (1.28 g) to a stirred solution of dibenzylphosphite (2.5 g) in benzene (100 ml) at room temperate. After 2 hrs at room temperature the solid (succinimide) was filtered off and the filtrate concentrated to about 5 ml, which was added dropwise to a solution of phenyl 2,3,4-tri-O-acetyl-D-mannoside (3.3 g) in dry pyridine (15 ml) at 0° C. with sting over 1 hour and the mixture allowed to stand at room temperature over night. The mixture was then heated at 40° C. for 2 hours. The solvent was evaporated off under reduced pressure and the residue chromatographed on a silica gel column (silica gel 60; 2.5×50 cm). Initial fractions eluted with methylene chloride were discarded and subsequent elution with ehloroform gave phenyl 2,3,4-tri-O-acetyl-D-mannoside 6-dibenzylphosphate (2.6 g). Calculated for C32H35O12P.2H2O; C, 56.6%; H, 5.8%. Found: C, 56.7%; H, 5.8%.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Dibenzyl chlorophosphate was prepared by adding N-chlorosuccinimide (2.2 g) to a solution of dibenzylphosphite (4.4 g) in dry toluene (70 ml) at room temperature with stirring. The resulting solid was filtered off and the filtrate concentrated to ca. 10 ml. and added to a solution of 4′-methoxyphenyl 2,3,4-tri-O-acetylmannoside (3.86 g) in pyridine (30 ml) at 0° C. and the mixture allowed to stand over night. The mixture was warmed to 40° C. for 1 h and the solvent evaporated under reduced pressure. The residue was chromatographed on a silica gel 60 chromatography column (2.5×55 cm). The column was first eluted with CHCl3 and this fraction discarded. Subsequent elution with 20% acetone/CHCl3 gave 4′-methoxyphenyl 2,3,4-tri-O-acetylmannoside dibenzylphosphate (2.9 g). (1Hnmr, CDCl3: 2.06, s, 3H; 2.09, s, 3H; 2.13, s, 3H; 3.53, t, 1H; 3.6, s, 3H; 3.88, t, 1H; 3.97, m, 1H; 4.8, d, 1H; 5.12, m, 1H; 5.3, m, 2H; 6.81, d, 2H; 6.97, d, 2H; 7.3, m, 10H.) Starting material (1.46 g) was recovered from the column by elution with 10% EtOH/CHCl3.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
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Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
1.46 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Dibenzyl phosphorochloridate in chemical synthesis?

A1: Dibenzyl phosphorochloridate serves as a phosphorylating agent in organic synthesis. It's particularly useful for introducing phosphate groups into molecules, often as a protected form of phosphoric acid. [, , ] This is exemplified by its use in synthesizing protected phosphoserine synthons like Nα-(t-butoxycarbonyl)-O-(dibenzylphosphono)-L-serine. []

Q2: How does Dibenzyl phosphorochloridate react with pyridine, and what are the implications for its use in phosphorylation reactions?

A2: Dibenzyl phosphorochloridate reacts with pyridine to form a dibenzyl phosphoropyridinium intermediate. [] While this intermediate is crucial for the phosphorylation process, it can undergo pyridine-mediated dealkylation, leading to the formation of undesirable diphosphate and triphosphate species. [] This decomposition pathway can impact the yield and purity of desired phosphorylated products.

Q3: How can the decomposition of the dibenzyl phosphoropyridinium intermediate be minimized during phosphorylation reactions?

A3: Employing sterically hindered bases like 2-methyl-pyridine or 2,6-dimethylpyridine can significantly reduce the decomposition of the dibenzyl phosphoropyridinium intermediate. [] These bulkier bases hinder the dealkylation process, leading to greater stability of the intermediate and improved yields of the desired phosphorylated product.

Q4: Can you provide an example of a complex molecule synthesized using Dibenzyl phosphorochloridate?

A4: Dibenzyl phosphorochloridate plays a crucial role in the synthesis of adenylosuccinic acid. [] The process involves reacting a protected purine derivative with dibenzyl L-aspartate, followed by phosphorylation with dibenzyl phosphorochloridate. Subsequent deprotection steps yield adenylosuccinic acid. []

Q5: How is Dibenzyl phosphorochloridate used in the synthesis of uridylic acid a?

A5: Dibenzyl phosphorochloridate is employed to phosphorylate a protected diacetate derivative of uridine. [] Subsequent removal of the protecting groups yields uridylic acid a, confirming its structure as uridine-2' phosphate. []

Q6: What is the significance of using Dibenzyl phosphorochloridate in the synthesis of spongouridine?

A6: Dibenzyl phosphorochloridate enables the synthesis of spongouridine (3-β-D-arabofuranosyluracil) through a multi-step process involving protection, phosphorylation, and deprotection reactions. [] This synthetic route confirms the structure of spongouridine, a naturally occurring nucleoside found in sponges. []

Q7: Are there alternative phosphorylation methods to using Dibenzyl phosphorochloridate, and were they explored in the context of these studies?

A7: Yes, alternative phosphorylation methods exist. While specific alternatives aren't detailed in these particular papers, the authors of studies investigating Dibenzyl phosphorochloridate acknowledge the exploration of other phosphorylation strategies. [] This suggests ongoing research to identify potentially more efficient or selective phosphorylation methods.

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